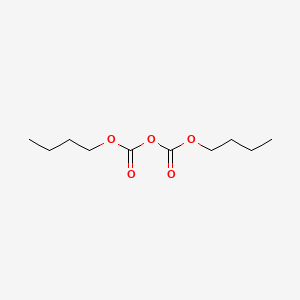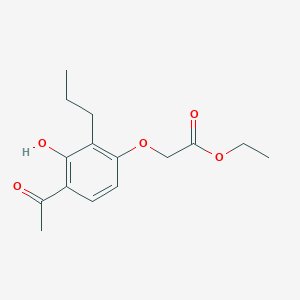
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-nitropyridine, a series of reactions including reduction, alkylation, and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as palladium on carbon and hydrogen gas, followed by alkylation using alkyl halides and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for achieving high-quality products.
化学反応の分析
Types of Reactions
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(aminomethyl)-5-methylpyridine
- 4-(aminomethyl)-6-methylpyridin-2-one
- 3-(aminomethyl)-4-methylpyridine
Uniqueness
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a pyridinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,7,13H2,1H3,(H,15,16) |
InChIキー |
PCXKOLKDHYJJCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)CN)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10,11-Dihydro-5h-dibenzo[b,e][1,4]diazepine](/img/structure/B8531747.png)




![Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-](/img/structure/B8531782.png)

![3-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B8531789.png)

![4-[N-(4-Cyanophenyl)amino]-3-nitropyridine](/img/structure/B8531811.png)




